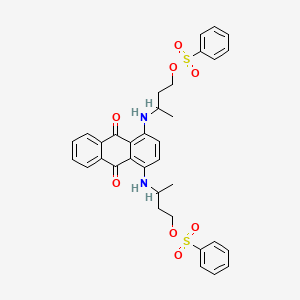
((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid: is a complex organic compound with the molecular formula C34H32N2Na2O8S2 . This compound is known for its unique structure, which includes an anthrylene core with imino and benzenesulphonic acid groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino groups, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further research and applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid is used as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biochemical processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Research is ongoing to explore its use in drug delivery systems and as a potential treatment for various diseases .
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, plastics, and other materials .
Mecanismo De Acción
The mechanism of action of ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the disruption of protein-protein interactions .
Comparación Con Compuestos Similares
- Disodium 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis[imino(3-methylpropane-1,3-diyl)]]bis(benzenesulphonate)
- Disodium [(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis[imino(3-methylpropane-1,3-diyl)]]bis(benzenesulphonate)
Comparison: Compared to similar compounds, ((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonic) acid stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
97416-89-2 |
|---|---|
Fórmula molecular |
C34H34N2O8S2 |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
3-[[4-[4-(benzenesulfonyloxy)butan-2-ylamino]-9,10-dioxoanthracen-1-yl]amino]butyl benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2/c1-23(19-21-43-45(39,40)25-11-5-3-6-12-25)35-29-17-18-30(32-31(29)33(37)27-15-9-10-16-28(27)34(32)38)36-24(2)20-22-44-46(41,42)26-13-7-4-8-14-26/h3-18,23-24,35-36H,19-22H2,1-2H3 |
Clave InChI |
BJGLTAKAJLZVQF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOS(=O)(=O)C1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(C)CCOS(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


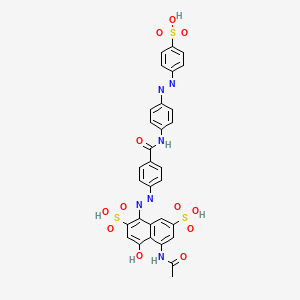
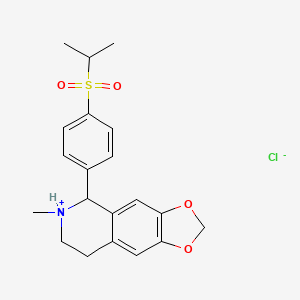
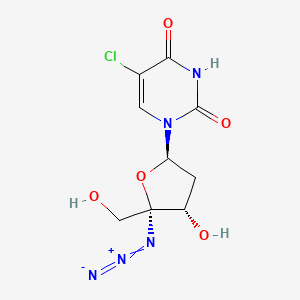
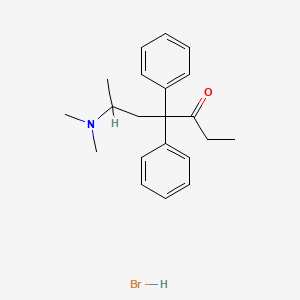
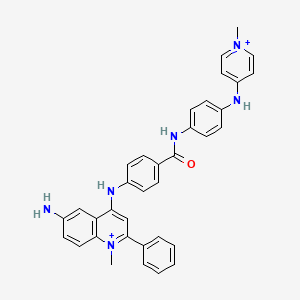

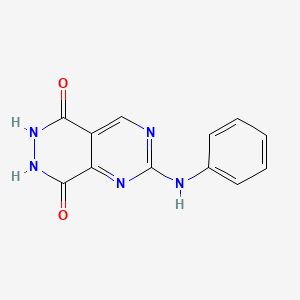
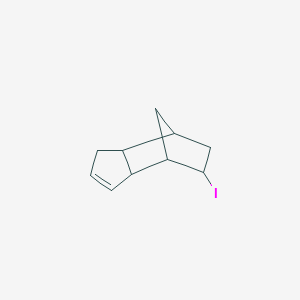

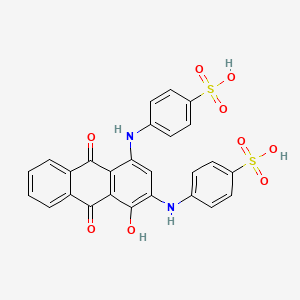

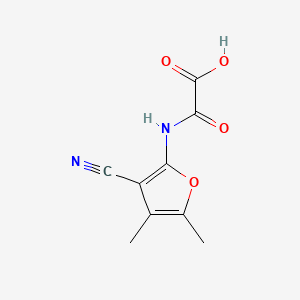
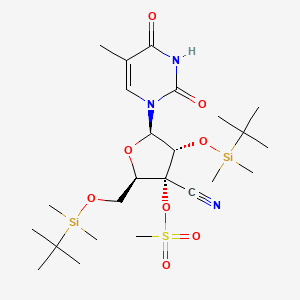
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
